1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine
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Description
1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine, also known as CPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP belongs to the class of pyrrolidine compounds, which are known for their diverse biological activities.
Scientific Research Applications
Drug Discovery
The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity
The compound has shown promising biological activity. For instance, the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency and ER profile .
Pharmacology
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Antimicrobial Activity
Some pyrrolidine derivatives are known to have antibacterial activity .
Antifungal Activity
Pyrrolidine derivatives have also been found to have antifungal properties .
Antiviral Activity
Pyrrolidine derivatives, including “1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine”, have been studied for their antiviral activity .
Anticancer Activity
Pyrrolidine derivatives have been studied for their potential as anticancer agents .
Anti-inflammatory Activity
Pyrrolidine derivatives have been found to have anti-inflammatory properties .
properties
IUPAC Name |
cyclopropyl-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-13-5-3-10(4-6-13)12-7-8-16(9-12)14(17)11-1-2-11/h3-6,11-12H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNENENABMSRJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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